4-Methoxypyrimidine-5-carboxamide: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry
4-Methoxypyrimidine-5-carboxamide: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, heterocyclic building blocks serve as the foundational architecture for target-specific pharmacophores. 4-Methoxypyrimidine-5-carboxamide (CAS: 911461-30-8) has emerged as a highly privileged scaffold in medicinal chemistry[1]. With a molecular weight of 153.14 g/mol , this low-molecular-weight compound possesses an optimal balance of hydrogen bond donors and acceptors, making it an ideal core for developing kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and relaxin family peptide receptor 1 (RXFP1) agonists[2][3]. This whitepaper provides an in-depth technical analysis of its structural properties, validated synthetic methodologies, and mechanistic roles in pharmacological applications.
Structural and Physicochemical Profiling
The utility of 4-Methoxypyrimidine-5-carboxamide stems directly from its unique molecular topology. The compound consists of a pyrimidine ring substituted with a methoxy group at the C4 position and a carboxamide group at the C5 position.
Mechanistic Rationale of the Structure
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Pyrimidine Core: The electron-deficient diazine ring is highly adept at π−π stacking with aromatic amino acid residues in protein binding pockets. The nitrogen atoms (N1 and N3) act as potent hydrogen bond acceptors, a critical feature for anchoring the molecule to the hinge region of kinases[4].
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4-Methoxy Substitution: The methoxy group serves a dual purpose. Electronically, it donates electron density into the pyrimidine ring via resonance, modulating the pKa of the ring nitrogens. Sterically, it forces the adjacent 5-carboxamide group into a specific dihedral conformation due to steric clashing, effectively "locking" the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.
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5-Carboxamide Group: This moiety provides both a hydrogen bond donor ( −NH2 ) and an acceptor ( −C=O ), enabling complex, multi-point coordination with solvent-exposed regions or allosteric sites of target proteins.
Physicochemical Properties
The quantitative data defining the physical and chemical nature of the compound are summarized below[1][5]:
| Property | Value |
| Chemical Name | 4-Methoxypyrimidine-5-carboxamide |
| CAS Registry Number | 911461-30-8 |
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| SMILES String | O=C(C1=CN=CN=C1OC)N |
| Topological Polar Surface Area (TPSA) | ~ 81.1 Ų |
| Hydrogen Bond Donors | 1 (from −NH2 ) |
| Hydrogen Bond Acceptors | 4 (2x Pyrimidine N, 1x Methoxy O, 1x Carbonyl O) |
Synthetic Methodology: Amide Coupling Protocol
The synthesis of 4-Methoxypyrimidine-5-carboxamide and its complex derivatives typically proceeds via the activation of 4-methoxypyrimidine-5-carboxylic acid followed by amidation[6]. The following protocol utilizes HATU as a coupling reagent.
Causality in Reagent Selection
HATU is selected over traditional carbodiimides (like EDC/NHS) because electron-deficient heterocyclic carboxylic acids often react sluggishly. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction forward efficiently. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile.
Step-by-Step Experimental Workflow
Self-Validating System: This protocol includes built-in analytical checkpoints to ensure intermediate integrity before proceeding.
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Substrate Activation: Suspend 4-methoxypyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere at 20°C[6].
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Base Addition: Add DIPEA (3.0 equiv) dropwise. Validation: The solution should become homogeneous, indicating the formation of the carboxylate salt.
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Active Ester Formation: Add HATU (1.2 equiv) portion-wise. Stir for 30 minutes. Validation: LC-MS analysis of an aliquot quenched in methanol should show the mass of the methyl ester, confirming the successful formation of the active ester intermediate.
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Amidation: Introduce ammonium chloride (for the primary carboxamide) or a specific primary/secondary amine (for substituted derivatives) (1.5 equiv). Stir the reaction mixture at 20°C for 16 hours[6].
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Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel column chromatography or preparative HPLC.
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Final Validation: Confirm the molecular weight (153.14 g/mol ) via High-Resolution Mass Spectrometry (HRMS) and structural integrity via 1H NMR and 13C NMR.
Synthetic workflow for 4-Methoxypyrimidine-5-carboxamide via amide coupling.
Pharmacological Applications & Target Engagement
The 4-methoxypyrimidine-5-carboxamide motif is not merely a structural placeholder; it actively dictates the pharmacodynamics of several advanced drug candidates.
GSK-3β Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a critical target for neurodegenerative diseases like Alzheimer's. Derivatives containing the 4-methoxypyrimidine-5-carboxamide core have been identified as potent, sub-nanomolar inhibitors of GSK-3β[4].
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Mechanism: X-ray crystallography reveals that the pyrimidine core acts as a hinge-binder, while the carboxamide group forms critical hydrogen bonds with the activation loop of the kinase, effectively blocking ATP binding and subsequent Tau protein phosphorylation[4].
RXFP1 Agonism
Recent patent literature highlights the use of the 4-methoxypyrimidine-5-carboxamide scaffold in the design of small-molecule agonists for the Relaxin Family Peptide Receptor 1 (RXFP1)[3].
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Mechanism: RXFP1 activation leads to Gs-protein coupling, which stimulates Adenylate Cyclase (AC). This results in elevated intracellular cAMP levels, triggering a Protein Kinase A (PKA) signaling cascade that exerts potent anti-fibrotic effects, particularly useful in treating heart failure and idiopathic pulmonary fibrosis[3].
RXFP1 receptor activation and cAMP-dependent anti-fibrotic signaling pathway.
GPR6 Modulation
The scaffold is also heavily utilized in the synthesis of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides acting as modulators of GPR6, an orphan GPCR implicated in central nervous system disorders[2]. The exact basicity of the pyrimidine ring is crucial here for maintaining optimal blood-brain barrier (BBB) penetration.
Conclusion
4-Methoxypyrimidine-5-carboxamide (MW: 153.14 g/mol ) represents a highly versatile and structurally pre-organized building block in medicinal chemistry. Its precise arrangement of hydrogen bond vectors and steric constraints allows it to serve as a master key for multiple therapeutic targets, ranging from kinases (GSK-3β) to complex GPCRs (RXFP1, GPR6). Mastery of its synthetic handling, particularly via controlled amide coupling, is essential for drug development professionals aiming to leverage this privileged scaffold.
References
- BLD Pharm.911461-30-8 | 4-Methoxypyrimidine-5-carboxamide.
- HXChem.5-Pyrimidinecarboxamide, 4-methoxy-/CAS:911461-30-8-HXCHEM.
- Ambeed.72411-89-3 | 4-Methoxypyrimidine-5-carboxylic acid.
- RCSB PDB.4PTG: Structure of a carboxamine compound to GSK3b.
- Google Patents.WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6.
- Google Patents.US20250011288A1 - Rxfp1 agonists.
Sources
- 1. 911461-30-8|4-Methoxypyrimidine-5-carboxamide|BLD Pharm [bldpharm.com]
- 2. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]
- 3. US20250011288A1 - Rxfp1 agonists - Google Patents [patents.google.com]
- 4. rcsb.org [rcsb.org]
- 5. 5-Pyrimidinecarboxamide, 4-methoxy-_911461-30-8_Suzhou unite pharmaceutical co.,ltd. [hxchem.net]
- 6. 72411-89-3 | 4-Methoxypyrimidine-5-carboxylic acid | Ethers | Ambeed.com [ambeed.com]
